2-(3-bromophenoxy)-N,N-diethylacetamide
Description
2-(3-Bromophenoxy)-N,N-diethylacetamide is a brominated phenoxyacetamide derivative characterized by a 3-bromophenoxy group linked to an N,N-diethylacetamide moiety. Its molecular formula is C₁₂H₁₅BrNO₂ (molecular weight: 293.16 g/mol). The bromine atom on the phenoxy ring enhances electrophilic reactivity, while the diethyl groups on the acetamide nitrogen contribute to lipophilicity, influencing solubility and membrane permeability .
Properties
IUPAC Name |
2-(3-bromophenoxy)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-14(4-2)12(15)9-16-11-7-5-6-10(13)8-11/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADLUGPJXZHYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N,N-diethylacetamide typically involves the reaction of 3-bromophenol with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 3-bromophenoxyacetyl chloride: 3-bromophenol is reacted with thionyl chloride to form 3-bromophenoxyacetyl chloride.
Amidation: The 3-bromophenoxyacetyl chloride is then reacted with diethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted phenoxyacetamides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.
Scientific Research Applications
2-(3-Bromophenoxy)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic/Heterocyclic Moiety
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and steric bulk compared to fluorine (F) in , which may alter metabolic stability and binding kinetics.
- Heterocyclic vs. Aromatic Cores : Thiazole () and pyrimidine () derivatives exhibit distinct electronic properties due to heteroatoms, enabling interactions with biological targets like enzymes or receptors.
Substituent Variations on the Acetamide Nitrogen
Key Observations :
- Lipophilicity: Diethyl groups (target compound) confer higher LogP than dimethyl () or aminophenyl () derivatives, suggesting better membrane permeability but lower aqueous solubility.
- Amino Group Impact: The 4-aminophenyl analog () has reduced LogP due to polar NH₂, enhancing solubility for aqueous-phase applications.
Biological Activity
2-(3-bromophenoxy)-N,N-diethylacetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHBrNO
CAS Number: 1016749-47-5
The compound features a bromophenoxy group attached to a diethylacetamide moiety, which may influence its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as a ligand that can modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects. The specific pathways involved depend on the biological context in which the compound is applied.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens.
- In vitro Studies: The compound demonstrated significant inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 μg/mL depending on the strain tested.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
- Cytotoxicity Assays: Using the MTT assay, this compound exhibited cytotoxic effects with IC values ranging from 25 to 75 μM across different cell lines.
| Cell Line | IC (μM) |
|---|---|
| HepG2 | 40 |
| HT-29 | 30 |
| MCF-7 | 50 |
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Global Journal of Science Frontier Research evaluated the efficacy of various synthesized compounds, including this compound, against pathogenic bacteria. The results indicated that this compound significantly inhibited bacterial growth compared to control groups . -
Evaluation of Anticancer Properties:
Research published in Nature focused on the anticancer effects of several compounds, including derivatives similar to this compound. The study highlighted that compounds with similar structures showed promising results in reducing tumor cell viability in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
